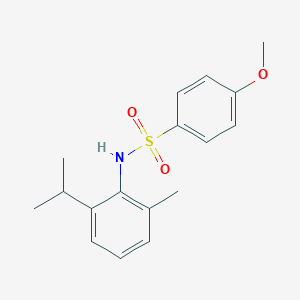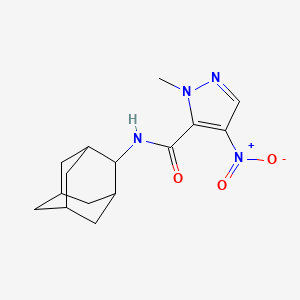
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide, also known as L-796,449, is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been widely studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide involves its ability to inhibit the activity of certain enzymes that are involved in cell proliferation. Specifically, this compound inhibits the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. By blocking this enzyme, N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of dihydrofolate reductase, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. Specifically, N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can inhibit the production of certain cytokines that are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for the development of cancer treatments with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide. One direction is the continued investigation of its potential use in cancer treatment, particularly in combination with other drugs or treatments. Another direction is the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and inflammation. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide involves the reaction between 2-isopropyl-6-methylphenol and 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide as a white solid with a melting point of 142-144°C.
Applications De Recherche Scientifique
N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(2-isopropyl-6-methylphenyl)-4-methoxybenzenesulfonamide can inhibit the growth of cancer cells by blocking the activity of certain enzymes that are involved in cell proliferation.
Propriétés
IUPAC Name |
4-methoxy-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)16-7-5-6-13(3)17(16)18-22(19,20)15-10-8-14(21-4)9-11-15/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGPXHFIJTBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)
![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)
![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)
![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)


![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)